6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-pyridin-3-ylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c17-19(18,11-2-1-4-13-7-11)16-5-3-12-10(8-16)6-14-9-15-12/h1-2,4,6-7,9H,3,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPIUQWYKNATOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and pyrimidine precursors, followed by their fusion and subsequent sulfonylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the fusion and sulfonylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Pyrimidine derivatives are known for their anticancer properties. Recent studies have demonstrated that compounds similar to 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cells. For instance, pyrimidine derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives exhibit activity against various bacterial and fungal strains. The sulfonyl group present in this compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that pyrimidine derivatives can modulate inflammatory responses. The presence of the pyridine and sulfonyl groups may contribute to the anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrimidine derivatives. Modifications to the pyrimidine ring or substituents like sulfonyl groups can significantly impact biological activity and pharmacokinetic properties .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Almehizia et al., 2024 | Investigated pyrazolo-pyrimidine derivatives for anti-Alzheimer's activity | Potential treatment for neurodegenerative diseases |
| PMC11510439 | Explored various biological properties of pyrimidines | Broad applications in drug development |
| WO2013093484A1 | Provided insights into pyridinone and pyrimidinone derivatives | Development of new therapeutic agents |
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and other interactions that can modulate the activity of enzymes or receptors. The pyridine and pyrimidine rings provide a rigid framework that can fit into binding sites of biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidines
- Structural Difference : The pyrido[3,4-d]pyrimidine scaffold differs in nitrogen atom positioning, leading to altered electronic properties and binding interactions.
- Biological Activity: These derivatives exhibit potent antimalarial and antibacterial effects, particularly 2,4-diamino-6-substituted analogs (e.g., 2,4-diamino-6-benzyl derivatives), which show activity against Plasmodium berghei (3.9–125 mg/kg/day) and Streptococcus faecalis (MIC: >0.25–10 µg/mL) .
- Comparison : The pyridin-3-ylsulfonyl group in the target compound may enhance solubility and selectivity compared to benzyl or pyridylmethyl substituents in pyrido[3,4-d]pyrimidines .
Thieno-Fused Pyrido[4,3-d]pyrimidines
- Biological Activity : Sulfonyl-substituted analogs (e.g., 7-(phenylsulfonyl)-N-(phenyl) derivatives) demonstrate antimicrobial activity against Bacillus subtilis and Aspergillus niger .
- Comparison : The pyridin-3-ylsulfonyl group in the target compound may improve pharmacokinetic properties over phenylsulfonyl analogs due to pyridine’s hydrogen-bonding capability .
Substituent-Driven Activity Modifications
6-Substituted Derivatives
Key Insights :
PI3Kδ Inhibitors
- Target Compound : Optimized for PI3Kδ inhibition (cellular IC₅₀: <10 nM) with >100-fold selectivity over PI3Kα/β. The pyridin-3-ylsulfonyl group reduces lipophilicity (cLogP: ~2.5) compared to quinazoline-based predecessors (cLogP: >4), enhancing oral bioavailability .
- Analog 11f (PubMed) : A THPP derivative with a pyrrolidine-3-amine substituent shows similar PI3Kδ potency (IC₅₀: 8 nM) but higher metabolic stability in hepatocyte assays (t₁/₂: >120 min) .
Kinase Inhibitors
GPR119 Agonists
- 6-Substituted THPP analogs (e.g., 7-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one) act as GPR119 agonists (EC₅₀: 40 nM–14 µM) for diabetes therapy . The pyridin-3-ylsulfonyl group’s electron-withdrawing nature could fine-tune receptor activation.
Biological Activity
6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound’s biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H13N3O2S
- Molecular Weight : 253.31 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound primarily involves:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, particularly p38 MAPK. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNFα and IL-1β .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Case Studies
-
Anti-inflammatory Activity in Arthritis Models :
A study evaluated the efficacy of the compound in an adjuvant-induced arthritis model. Results demonstrated significant reduction in paw swelling and joint inflammation correlating with decreased levels of inflammatory cytokines . -
Antimicrobial Efficacy :
In vitro testing against S. aureus and E. coli showed that the compound had a minimum inhibitory concentration (MIC) of 200 µg/mL, with complete inhibition at higher concentrations (800 µg/mL). This suggests its potential as an antimicrobial agent in therapeutic applications . -
Anticancer Potential :
The compound was tested against several cancer cell lines (MCF-7, A549). It exhibited IC50 values lower than standard chemotherapeutics like etoposide, indicating strong anticancer activity. For instance, it demonstrated an IC50 value of 0.09 µM against MCF-7 cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridine and sulfonyl groups significantly influence biological activity:
- Substituents on the pyridine ring enhance kinase inhibition.
- The sulfonyl group is critical for antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
